![molecular formula C20H23N5O3S B2368342 3-[5-oxo-5-(4-pyridin-2-ylpiperazin-1-yl)pentyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 866350-19-8](/img/structure/B2368342.png)
3-[5-oxo-5-(4-pyridin-2-ylpiperazin-1-yl)pentyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione
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Description
3-[5-oxo-5-(4-pyridin-2-ylpiperazin-1-yl)pentyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C20H23N5O3S and its molecular weight is 413.5. The purity is usually 95%.
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Biological Activity
3-[5-oxo-5-(4-pyridin-2-ylpiperazin-1-yl)pentyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione is a synthetic compound that has gained attention for its potential biological activities, particularly in the realm of cancer research and therapeutic applications. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
The compound has a complex structure characterized by its thieno[3,2-d]pyrimidine core and a pyridine-piperazine substituent. Its molecular formula is C18H22N4O3, with a molar mass of approximately 342.39 g/mol. This structural uniqueness contributes to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It has been shown to inhibit specific enzymes and receptors involved in cancer cell proliferation and survival. The interaction with DNA topoisomerase is particularly significant, as this enzyme is a common target for many anticancer agents .
Anticancer Activity
Recent studies have demonstrated that derivatives of thieno[3,2-d]pyrimidine exhibit notable antiproliferative effects against several cancer cell lines, including:
- Colorectal carcinoma (HCT 116)
- Human hepatocellular carcinoma (HepG2)
- Breast cancer (MCF-7)
The compounds showed IC50 values ranging from 22.7 µM to 40.75 µM, indicating significant potency compared to standard treatments like sunitinib .
Cytotoxicity Studies
In vitro cytotoxicity assays revealed that the compound exhibits selective toxicity towards cancer cells while sparing normal cells. For instance, the selectivity index was markedly high when tested against normal cell lines such as WI38, suggesting a favorable therapeutic window .
Case Studies
Case Study 1: In Vitro Testing
A study conducted on a series of thieno[3,2-d]pyrimidine derivatives highlighted their cytotoxic effects against multiple human cancer cell lines. The results indicated that certain modifications to the core structure enhanced their efficacy significantly. For example, derivatives with specific alkyl substitutions showed improved IC50 values compared to their parent compounds .
Case Study 2: Molecular Docking Analysis
Molecular docking studies have elucidated the binding affinities of these compounds to DNA topoisomerase and other relevant targets. The analysis revealed that strong intermolecular hydrogen bonding plays a crucial role in their antiproliferative activities .
Data Tables
Compound Name | Cell Line Tested | IC50 (µM) | Selectivity Index |
---|---|---|---|
Thieno Derivative A | HCT 116 | 22.7 | High |
Thieno Derivative B | HepG2 | 35.0 | Moderate |
Thieno Derivative C | MCF-7 | 40.75 | High |
Properties
IUPAC Name |
3-[5-oxo-5-(4-pyridin-2-ylpiperazin-1-yl)pentyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3S/c26-17(24-12-10-23(11-13-24)16-5-1-3-8-21-16)6-2-4-9-25-19(27)18-15(7-14-29-18)22-20(25)28/h1,3,5,7-8,14H,2,4,6,9-13H2,(H,22,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUIXFAFOGMLJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CCCCN3C(=O)C4=C(C=CS4)NC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.